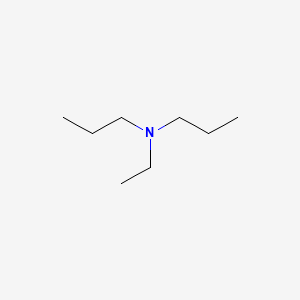

N,N-Dipropylethylamine

Übersicht

Beschreibung

N,N-Dipropylethylamine is a chemical compound that is related to various research areas, including the synthesis of novel reagents, the development of conducting polymers, and the creation of ligands for biological receptors. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties.

Synthesis Analysis

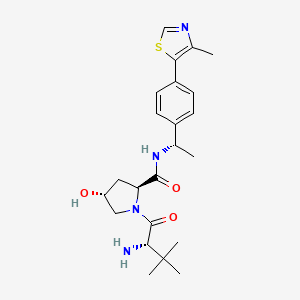

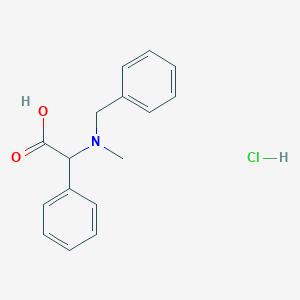

The synthesis of related compounds involves various strategies, such as the use of chromophoric reagents for protein sequence analysis , the design of 1-alkyl-2-phenylethylamine derivatives from N,N-dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine to discover sigma(1) ligands , and the chemical oxidation of N-alkyl diphenylamines to produce conducting polymers . Additionally, the cyclopolymerization of N,N-dipropargylamines and their ammonium salts has been explored using well-defined initiators .

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been elucidated using various techniques. For instance, the X-ray crystal structure of a novel long-chain acyclic phosphazene was determined , and the crystal and molecular structures of several N-phenyl and N-methyl-N-p-tolyl derivatives were analyzed . These studies provide valuable information on the geometry and electronic structure of these compounds.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to this compound include the synthesis of chromophoric reagents for protein sequencing , the formation of conducting polymers through chemical oxidation , and the cyclopolymerization of dipropargylamines . These reactions are crucial for understanding the reactivity and potential applications of this compound derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to this compound are diverse. Conducting polymers derived from N-alkyl diphenylamines exhibit solubility in organic solvents and show multiple color changes upon electrochemical cycling . The synthesis and SAR of 1-alkyl-2-phenylethylamine derivatives reveal the importance of the alkyl group on the aminic nitrogen for sigma(1) receptor affinity . Furthermore, the crystal structure of C, N-{2-[(dimethylamino)methyl]phenyl} diphenyltin bromide provides insights into the coordination geometry of tin in organotin compounds .

Wissenschaftliche Forschungsanwendungen

Dopamine Receptor Agonists

N,N-Dipropylethylamine derivatives have been studied for their potential as dopamine D(2) receptor agonists. Research on compounds like NBF-203 and NBF-234, which are based on the this compound structure, indicates their varying intrinsic efficacy at dopamine D(2) receptors. Such compounds could be significant in developing antipsychotic or antiparkinson drugs (Ahlenius et al., 2000).

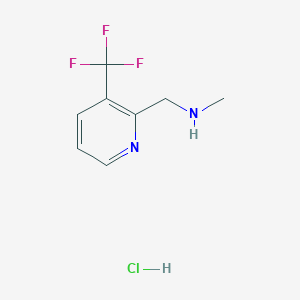

Designer Drug Analysis

This compound's structure is a base for certain designer drugs like diphenidine and its analogs. Studies have focused on the synthesis, characterization, and differentiation of these compounds, which are important for identifying substances sold as 'research chemicals' online (Wallach et al., 2015).

Central Dopamine-Receptor Stimulating Activity

This compound and its derivatives have been tested for dopamine-receptor stimulating activity. For instance, O,O'-Dipivaloyl-N,N-dipropyldopamine showed significant activity in this regard. Such studies are crucial for understanding the pharmacological profiles of potential therapeutic agents (Wikström et al., 1978).

Selective Ligands for Brain Receptors

Compounds like NE-100, derived from this compound, have been found to selectively bind to σ1 binding sites in the brain. Such research is significant in understanding and potentially targeting specific brain receptors for therapeutic purposes (Chaki et al., 1994).

Development of Partial Dopamine Receptor Agonists

A series of 2-(4-aminophenyl)-N,N-dipropylethylamine derivatives have been developed to act as partial dopamine receptor agonists. Their varying degrees of intrinsic activity offer insights into the design of drugs with specific dopamine receptor targeting profiles (Florvall et al., 1996).

Dopaminergic Actions of Analogs

Research has also focused on the dopaminergic actions of various hydroxylated dopamine analogs derived from this compound. Understanding these actions can contribute to the development of new therapeutic agents (Sumners et al., 1981).

Thermodynamic Properties

Studies on the thermodynamic properties and ideal-gas enthalpies of formation for compounds including this compound derivatives enhance our understanding of their physical and chemical behaviors (Steele et al., 1997).

Selective Detection of Picric Acid

This compound-decorated imidazole borates have been investigated for the selective detection of picric acid, demonstrating the compound's potential in sensing and detection technologies (Dhanunjayarao et al., 2016).

Polymerization Studies

This compound has been utilized in the polymerization of various compounds, showing its versatility in materials science applications (Vygodskii et al., 2008).

Safety and Hazards

N,N-Dipropylethylamine is highly flammable and causes eye and skin burns . It also causes digestive and respiratory tract burns . In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes . If swallowed, do NOT induce vomiting . If inhaled, remove to fresh air .

Wirkmechanismus

Target of Action

N,N-Dipropylethylamine, also known as Hünig’s base, is a tertiary amine . It primarily targets electrophiles, particularly protons . The central nitrogen atom in the compound has a lone pair of electrons that can react with these electrophiles .

Mode of Action

The mode of action of this compound involves interaction with its targets through its lone pair of electrons. The three alkyl groups on the nitrogen atom create steric hindrance, so only small electrophiles such as protons can react with the nitrogen lone pair . It acts as a non-nucleophilic base, commonly employed for substitution reactions .

Biochemical Pathways

This compound is commonly used in organic chemistry as a proton scavenger . It is also used as the hindered base in amide coupling reactions between a carboxylic acid (typically activated, for example, as an acid chloride) and a nucleophilic amine . It acts as an activator for chiral iridium N, P ligand complexes, which can be utilized in the hydrogenation of α, β-unsaturated nitriles .

Pharmacokinetics

It is known that the compound has low solubility in water, which makes it very easily recovered in commercial processes . This property could potentially impact its bioavailability.

Result of Action

The result of this compound’s action is primarily the scavenging of protons and facilitation of substitution reactions . This can lead to the formation of new compounds in organic chemistry reactions. The compound’s action as a base in amide coupling reactions can lead to the formation of amides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its low solubility in water can affect its recovery in commercial processes . Additionally, the compound’s reactivity with electrophiles can be influenced by the presence of other compounds in the reaction environment.

Eigenschaften

IUPAC Name |

N-ethyl-N-propylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-4-7-9(6-3)8-5-2/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCCTMBMQUCLSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871318 | |

| Record name | Ethyl di-n-propyl amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20634-92-8 | |

| Record name | Ethyldi-n-propyl amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020634928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl di-n-propyl amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dipropylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do N,N-dipropylethylamine derivatives interact with dopamine receptors?

A: Research indicates that this compound serves as a core structure for developing compounds that target dopamine receptors. Specifically, derivatives like 2-(3-hydroxyphenyl)-N,N-dipropylethylamine [] and 2-(4-aminophenyl)-N,N-dipropylethylamine [] have been explored for their interactions with these receptors. While the exact binding mechanisms may vary depending on the specific substituents on the phenyl ring, these compounds generally exhibit agonist or partial agonist activity at dopamine receptors. This means they can mimic or partially mimic the effects of dopamine, a crucial neurotransmitter involved in various brain functions, including motor control, reward, and motivation.

Q2: Can you elaborate on the structure-activity relationship (SAR) observed in this compound derivatives targeting dopamine receptors?

A: Studies have revealed intriguing SAR trends within this class of compounds. For instance, adding a pivaloyl group to the hydroxyl group of 2-(3-hydroxyphenyl)-N,N-dipropylethylamine, forming 2-(3-pivaloyloxyphenyl)-N,N-dipropylethylamine, led to a decrease in dopamine receptor-stimulating activity []. This suggests that the free hydroxyl group might be crucial for optimal interaction with the receptor.

Q3: Beyond dopamine receptor interactions, has this compound been explored in other chemical contexts?

A: Interestingly, this compound has been utilized in the synthesis and study of organometallic compounds. One example involves its incorporation into a tricarbonylchromium complex, specifically tricarbonyl[2-(2-methoxyphenyl)-N,N-dipropylethylamine]chromium []. This complex exhibited interesting reactivity, undergoing demethoxylation upon treatment with lithium aluminum hydride (LiAlH4). This highlights the versatility of this compound as a building block in various chemical reactions and its potential to influence the reactivity of metal complexes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride](/img/structure/B3028357.png)

![2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt](/img/structure/B3028373.png)